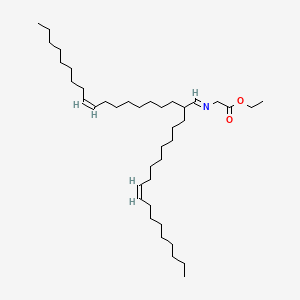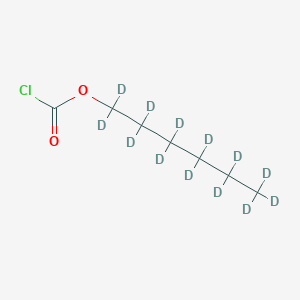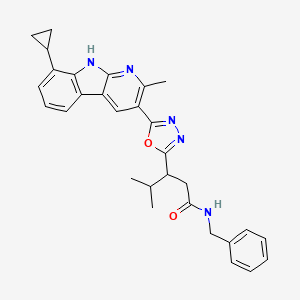![molecular formula C12H17N5O4 B12398858 (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleosides This compound is structurally characterized by a purine base attached to a sugar moiety, which is a common feature in many biologically significant molecules such as nucleotides and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Deprotection and Functional Group Modification: The final steps involve deprotection of the sugar moiety and introduction of the hydroxymethyl and methylamino groups through selective chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes and acids), reduced derivatives (dihydropurines), and various substituted purine derivatives.
Aplicaciones Científicas De Investigación
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in DNA and RNA synthesis and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of novel pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
2’-Deoxyadenosine: A nucleoside analog with a deoxyribose sugar instead of the oxolane ring.
Vidarabine: An antiviral nucleoside analog with a similar structure but different functional groups.
Uniqueness
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylamino groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C12H17N5O4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8?,11+,12+/m0/s1 |
Clave InChI |
MENGSHYAALOLNT-IWGDBUMESA-N |
SMILES isomérico |
C[C@]1(C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
SMILES canónico |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
